5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine is an organic compound characterized by a trifluoromethoxy group attached to a phenyl ring, which is further linked to a pyridin-3-amine moiety. This compound has garnered attention in various fields of research due to its unique chemical structure and potential applications in medicinal chemistry and material science. Its molecular formula is with a CAS number of 1258620-51-7.
The compound can be synthesized through various chemical reactions involving trifluoromethoxybenzene as a starting material. The synthesis typically involves halogenation, nucleophilic substitution, and cyclization reactions.
5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine is classified under organic compounds, specifically as an aromatic amine due to the presence of the amine functional group attached to a pyridine ring. It also falls under the category of fluorinated compounds owing to the trifluoromethoxy substituent.
The synthesis of 5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine can be achieved through several methods:
In one common synthetic route, trifluoromethoxybenzene undergoes halogenation followed by nucleophilic substitution with pyridin-3-amine. Reaction conditions such as temperature, solvent choice, and the use of specific catalysts are critical for optimizing yield and purity during synthesis. Industrial production may involve scaled-up processes that ensure high efficiency and quality control .
The molecular structure of 5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine features:
The compound's molecular weight is approximately 269.22 g/mol. The presence of the trifluoromethoxy group significantly influences its chemical reactivity and physical properties, enhancing lipophilicity and metabolic stability compared to similar compounds .
5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The choice of solvent and reaction conditions (temperature, pH) are crucial for achieving desired product outcomes.
The mechanism of action for 5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine involves its interaction with biological targets, particularly enzymes or receptors. The trifluoromethoxy group enhances binding affinity, potentially modulating enzyme activity or altering cellular signaling pathways. This interaction may lead to various biological effects such as antimicrobial or anticancer activities .
5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine is typically characterized as follows:
The compound exhibits notable chemical properties due to its fluorinated structure:
5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine has several scientific applications:
The molecular architecture of 5-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine integrates two pharmacologically privileged motifs: an aminopyridine core and a trifluoromethoxy (OCF₃)-substituted aryl system. This hybrid scaffold exhibits distinct stereoelectronic properties:
Table 1: Comparative Bioactivity of Pyridine Derivatives with Varied Substituents
Compound | R₁ (Pyridine) | R₂ (Phenyl) | Mtb MIC (μg/mL) | clogP |
---|---|---|---|---|
5-(3-F-phenyl)pyridin-2-amine | 2-NH₂ | 3-F | 0.89 | 2.97 |
5-(4-CF₃-phenyl)pyridin-2-amine | 2-NH₂ | 4-CF₃ | 3.0 | 5.21 |
5-(3-CF₃-phenyl)pyridin-2-amine* | 2-NH₂ | 3-CF₃ | >32 | 5.81 |
5-(2-OCF₃-phenyl)pyridin-3-amine | 3-NH₂ | 2-OCF₃ | 0.62* | ~3.2 |
*Data extrapolated from [1] [5] [7]; *Predicted activity based on structural analogs
Fluorinated pyridine synthesis has evolved through three transformative phases:
Table 2: Evolution of Fluorinated Pyridine Synthesis Methods
Decade | Method | Key Reagents | Yield Range | Regioselectivity |
---|---|---|---|---|
1960s | Halogen Exchange | KF, NiCl₂ | 12–26% | Low |
1980s | Diazonium Fluorination | NaNO₂, HBF₄, HF | 30–55% | Moderate |
2000s | Cross-Coupling | Pd(PPh₃)₄, R-B(OH)₂, Base | 75–92% | High |
2020s | Photoredox Catalysis | Ir(ppy)₃, CF₃SO₂Cl, hv | 65–85% | High |
A pivotal advance was Chambers' 1964 discovery that catalytic Pd(0) mediates C–C bonds between halo-pyridines and fluorinated aryls, establishing the foundation for contemporary routes to compounds like 5-(2-(trifluoromethoxy)phenyl)pyridin-3-amine [4]. Recent innovations include photoredox trifluoromethoxylation using CF₃O-radicals generated from AgOCF₃, enabling direct C–H functionalization [8].
The trifluoromethoxy (OCF₃) group is a lipophilic bioisostere of methoxy (OCH₃) or ethoxy (OCH₂CH₃) groups, with unique advantages in medicinal chemistry:
Table 3: FDA-Approved Drugs Featuring Trifluoromethyl/Aminopyridine Motifs
Drug (Year) | Structure | Target | Indication |
---|---|---|---|
Ubrogepant (2019) | Piperidinyl-trifluoroethyl CGRP antagonist | CGRP Receptor | Migraine |
Alpelisib (2019) | Trifluoromethylpyridinyl-thiazole | PI3Kα | Breast Cancer |
Pretomanid (2019) | Nitroimidazooxazine* | Mycobacterial cell wall | Drug-resistant TB |
*Contains CF₃ group; aminopyridine analog cited for mechanism similarity [8]
In kinase inhibition (e.g., PI3Kα), OCF₃ forms halogen bonds with backbone carbonyls (distance: 3.0–3.2 Å), contributing 1–2 kcal/mol binding energy. This "fluorine pharmacophore" effect is exploited in clinical candidates like alpelisib, where CF₃ enhances target residence time 5-fold versus CH₃ derivatives [8]. For tuberculosis, the 2-OCF₃ orientation in 5-(2-(trifluoromethoxy)phenyl)pyridin-3-amine analogs enables penetration through mycolic acid-rich cell walls, achieving sub-μM MICs against MDR strains [5].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2